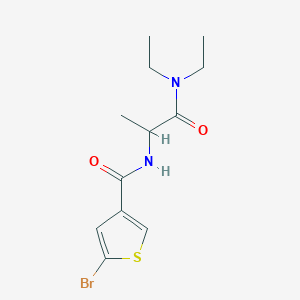
5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a diethylamino group attached to the oxopropan-2-yl moiety, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide typically involves the following steps:
Bromination: The thiophene ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amidation: The brominated thiophene is then reacted with a suitable amine, such as diethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Oxopropan-2-yl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diethylamino and oxopropan-2-yl moieties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of oxidized products such as N-oxides or carboxylic acids.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of 5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 5-Bromo-N-(2-methoxyethyl)thiophene-3-carboxamide
- 5-Bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide
- 5-Bromo-N-(2-cyano-1-methoxypropan-2-yl)thiophene-3-carboxamide
Uniqueness
5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties
属性
分子式 |
C12H17BrN2O2S |
|---|---|
分子量 |
333.25 g/mol |
IUPAC 名称 |
5-bromo-N-[1-(diethylamino)-1-oxopropan-2-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H17BrN2O2S/c1-4-15(5-2)12(17)8(3)14-11(16)9-6-10(13)18-7-9/h6-8H,4-5H2,1-3H3,(H,14,16) |
InChI 键 |
RZRVKPCWVQBWLH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C(C)NC(=O)C1=CSC(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



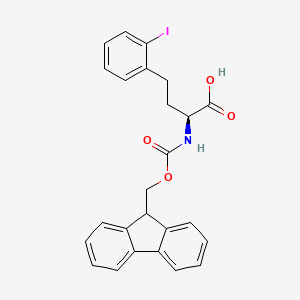
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
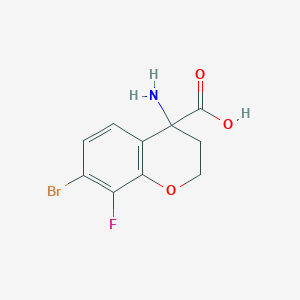
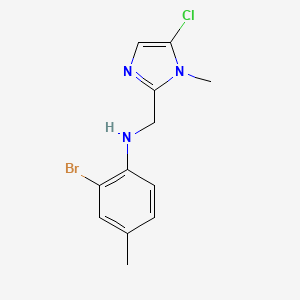
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)


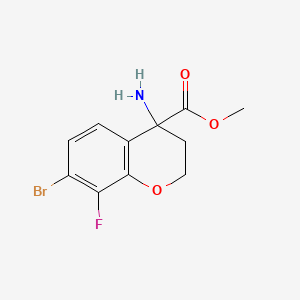

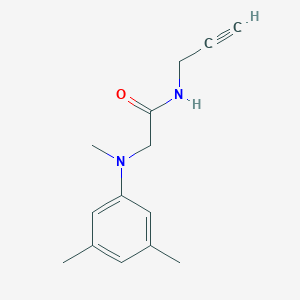
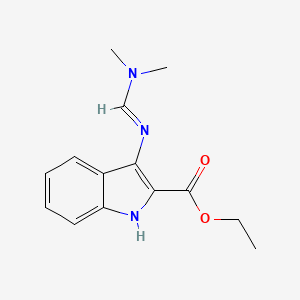
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)
